1-(3-(3-甲氧基苯基)-5-(喹喔啉-6-基)-4,5-二氢-1H-吡唑-1-基)-2-甲基丙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

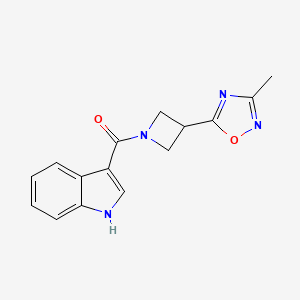

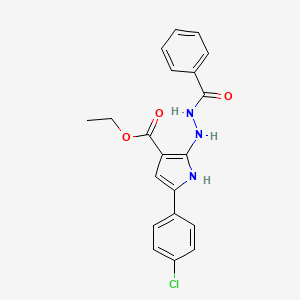

This compound is a quinoxaline-based propanone derivative . It is also known as 1-[3-(3-methoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydropyrazol-1-yl]propan-1-one . It is not intended for human or veterinary use and is used for research purposes only.

Molecular Structure Analysis

The molecular formula of this compound isC20H18N4O2. The exact molecular structure is not provided in the search results. For a detailed molecular structure, a specialized chemical database or software would be needed. Chemical Reactions Analysis

The compound has been tested as an inhibitor of mild steel corrosion in hydrochloric acid . Both this compound and another similar compound were found to retard the corrosion rate of mild steel . They exhibited mixed-type inhibitive action, reducing the rate of anodic and cathodic corrosion reactions .科学研究应用

抗菌应用

一项研究详细阐述了喹喔啉衍生物的合成,包括类似于1-(3-(3-甲氧基苯基)-5-(喹喔啉-6-基)-4,5-二氢-1H-吡唑-1-基)-2-甲基丙烷-1-酮的化合物,展示了显著的抗菌活性。这些化合物针对金黄色葡萄球菌和大肠杆菌等细菌以及青霉属和黑曲霉等真菌进行了测试,显示出显著的疗效。特别是,该系列中的化合物与标准药物酮康唑相比,对青霉属表现出更高的抗真菌活性,表明它们作为有效抗菌剂的潜力(Kumar 等,2014)。

缓蚀

该化合物还因其作为缓蚀剂的作用而受到研究,特别是在保护盐酸中的低碳钢方面。研究表明,类似的喹喔啉基丙酮表现出混合型缓蚀作用,表明其在降低金属腐蚀速率方面的应用。该研究强调了在金属表面形成赝电容膜,这意味着化学吸附是其关键作用机制。这些发现为在工业应用中使用此类化合物以延长金属结构和组件的使用寿命开辟了道路(Olasunkanmi & Ebenso,2019)。

化学合成及其他应用

除了抗菌和缓蚀性能外,具有类似结构的化合物还被用于各种化学合成和生物研究。例如,对吡唑取代的喹啉基查耳酮合成的研究表明,此类化合物在生产具有有希望的抗菌性能和潜在抗氧化活性的材料方面具有多功能性。这展示了这些化合物在开发具有增强生物活性的新药和材料中的广泛适用性(Prasath 等,2015)。

作用机制

The mechanism of action of this compound in corrosion inhibition involves the formation of a pseudo-capacitive film on the mild steel surface in hydrochloric acid . This film is formed by the adsorbed molecules of the compound . Quantum chemical calculations suggest that the higher corrosion inhibition efficiency of this compound compared to a similar compound is due to its higher electron donating tendency .

属性

IUPAC Name |

1-[5-(3-methoxyphenyl)-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl]-2-methylpropan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O2/c1-14(2)22(27)26-21(16-7-8-18-20(12-16)24-10-9-23-18)13-19(25-26)15-5-4-6-17(11-15)28-3/h4-12,14,21H,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTZHWPPTWQLQGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1C(CC(=N1)C2=CC(=CC=C2)OC)C3=CC4=NC=CN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-(3-methoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-methylpropan-1-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-butylphenyl)-2-[3-(2-methoxyphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2733122.png)

![N-(3-fluorophenyl)-4-(4-fluorophenyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carbothioamide](/img/structure/B2733124.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(tert-butyl)benzamide hydrochloride](/img/structure/B2733125.png)

![2-amino-N-[2-(4-bromophenyl)propan-2-yl]butanamide hydrochloride](/img/structure/B2733129.png)

![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(pyridin-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2733132.png)

![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-methylbenzamide](/img/structure/B2733136.png)

![4-[butyl(ethyl)sulfamoyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2733137.png)

![N-Ethyl-N-[2-[(4-hydroxy-2,3-dihydrochromen-4-yl)methylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B2733142.png)